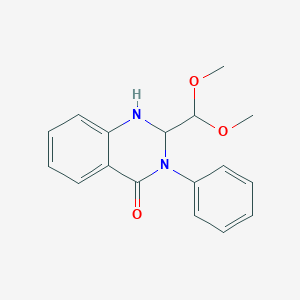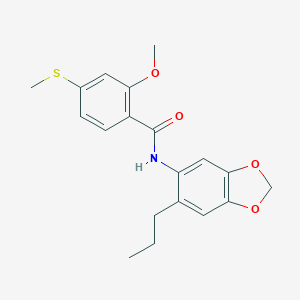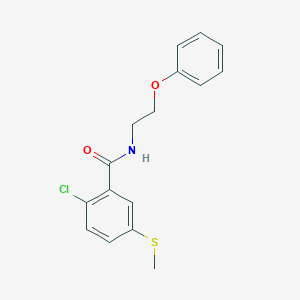![molecular formula C19H20N4OS B299859 N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299859.png)
N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of sulfanyl-containing triazole derivatives. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of microorganisms, and reduce inflammation in the body. It has also been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent antifungal, antibacterial, and antitumor activities. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer treatment by exploring its synergistic effects with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.
Synthesemethoden
The synthesis of N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2-mercapto-1H-1,2,4-triazole with 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting intermediate is then reacted with N-methyl-2-chloroacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C19H20N4OS |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-methyl-2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4OS/c1-20-18(24)14-25-19-22-21-17(13-12-15-8-4-2-5-9-15)23(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,20,24) |
InChI-Schlüssel |
YBWBYZYGHHPGEW-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=CC=CC=C3 |
Kanonische SMILES |
CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B299780.png)
![Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate](/img/structure/B299781.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)

![2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299786.png)
![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B299788.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B299791.png)
![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide](/img/structure/B299793.png)
![4-fluoro-N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)benzenesulfonamide](/img/structure/B299795.png)
![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide](/img/structure/B299797.png)

